benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride

CAS No.: 1414960-61-4

Cat. No.: VC2883507

Molecular Formula: C12H19ClN2O2

Molecular Weight: 258.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1414960-61-4 |

|---|---|

| Molecular Formula | C12H19ClN2O2 |

| Molecular Weight | 258.74 g/mol |

| IUPAC Name | benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride |

| Standard InChI | InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 |

| Standard InChI Key | UJJNQMABWBCAOW-PPHPATTJSA-N |

| Isomeric SMILES | C[C@@H](CCN)NC(=O)OCC1=CC=CC=C1.Cl |

| SMILES | CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

| Canonical SMILES | CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

Introduction

Chemical Structure and Properties

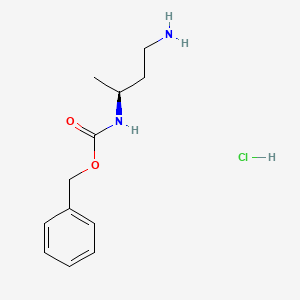

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride (CAS: 1414960-61-4) is a carbamate compound bearing a chiral center. The compound consists of a benzyl group connected to a carbamate moiety, which is further linked to an (S)-4-aminobutan-2-yl group, with the amine functionality present as a hydrochloride salt. This structural arrangement contributes to its chemical versatility and utility in various synthetic applications.

The compound is characterized by the following fundamental properties:

| Property | Value |

|---|---|

| IUPAC Name | Benzyl N-[(2S)-4-aminobutan-2-yl]carbamate;hydrochloride |

| Molecular Formula | C₁₂H₁₉ClN₂O₂ |

| Molecular Weight | 258.74 g/mol |

| InChI | InChI=1S/C12H18N2O2.ClH/c1-10(7-8-13)14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 |

| InChI Key | UJJNQMABWBCAOW-PPHPATTJSA-N |

| Canonical SMILES | CC(CCN)NC(=O)OCC1=CC=CC=C1.Cl |

| Isomeric SMILES | CC@@HNC(=O)OCC1=CC=CC=C1.Cl |

The compound features a benzyl group that imparts hydrophobic properties, a carbamate functional group that provides stability and reactivity options, and a chiral amino group that makes it particularly valuable in asymmetric synthesis and applications requiring stereochemical control. The hydrochloride salt formation enhances its solubility in aqueous systems compared to its free base form.

Synthetic Methods

The synthesis of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride typically involves protection strategies utilizing carbamate chemistry. Several synthetic routes have been developed and optimized for both laboratory and industrial-scale production.

Laboratory-Scale Synthesis

A common synthetic approach involves the reaction of (S)-4-aminobutan-2-amine with benzyl chloroformate in the presence of a base such as triethylamine (Et₃N) in dichloromethane (DCM). This reaction selectively protects one of the amine groups, followed by hydrochloride salt formation. The reaction generally proceeds under mild conditions and yields the desired product with high stereochemical integrity.

The reaction sequence can be represented as:

-

Protection of the secondary amine with benzyl chloroformate

-

Purification of the intermediate

-

Conversion to the hydrochloride salt using HCl in an appropriate solvent

Industrial Production Methods

For large-scale production, the synthesis is often optimized using continuous flow reactors and automated systems to enhance efficiency and scalability. These methods typically employ similar chemistry but are adapted for bulk production with considerations for:

-

Reaction yield optimization

-

Product purity enhancement

-

Process safety improvements

-

Cost efficiency

-

Environmental impact reduction

Industrial processes may also incorporate in-line purification methods and crystallization techniques to obtain the product with high purity and consistent physical properties.

Chemical Reactions

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride participates in various chemical transformations due to its functional groups, making it a versatile building block in organic synthesis.

Oxidation Reactions

The compound can undergo oxidation reactions, particularly at the amino functional group. Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed under appropriate conditions. These reactions may lead to the formation of various oxidized derivatives with potential applications in pharmaceutical intermediates.

Reduction Reactions

Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) represent a significant transformation for this compound. Similar carbamate compounds can be deprotected through hydrogenolysis, as demonstrated by the conversion of benzyl (4-hydroxybutan-2-yl)carbamate to 3-aminobutan-1-ol . The reaction typically proceeds with hydrogen gas in methanol at room temperature with palladium carbon as the catalyst .

The related reaction scheme shows:

-

Starting material: benzyl N-[(2S)-4-hydroxybutan-2-yl]carbamate

-

Conditions: H₂, Pd/C (10%), MeOH, 25°C, 12h

-

Product: (3S)-3-aminobutan-1-ol

-

Yield: 92%

Nucleophilic Substitution Reactions

The primary amine group in the compound can participate in various nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides. These reactions typically require a base such as pyridine or triethylamine to neutralize the generated acid. Such transformations allow for further functionalization of the molecule for specific applications.

Applications in Scientific Research

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride has found applications across multiple scientific disciplines due to its unique structural features and chemical properties.

Applications in Chemistry

In organic synthesis, the compound serves as a chiral building block for constructing more complex molecules. Its carbamate functionality provides a protected amine that can be selectively deprotected when needed. The compound is particularly useful in:

-

Peptide synthesis as a protected amino acid derivative

-

Development of chiral auxiliaries for asymmetric synthesis

-

Preparation of pharmaceutical intermediates

-

Construction of bioactive molecules with defined stereochemistry

The presence of both protected and free amine groups makes it valuable in sequential synthetic strategies where selective functionalization is required.

Applications in Biology

In biological research, the compound and its derivatives have been employed in:

-

Studies of enzyme mechanisms where amine-containing substrates are involved

-

Investigation of protein-ligand interactions

-

Development of biological probes for specific cellular targets

-

Structure-activity relationship studies for biomolecular interactions

These applications often leverage the compound's ability to form stable complexes with biological macromolecules through hydrogen bonding and other non-covalent interactions.

Applications in Medicine

The medicinal applications of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride include:

-

Use as a building block in drug development pipelines

-

Investigation as a pharmacological tool for studying disease mechanisms

-

Development of potential therapeutic agents

-

Intermediates in the synthesis of carbonic anhydrase inhibitors and other enzyme-targeting drugs

The chirality of the compound is particularly important in pharmaceutical applications, as different enantiomers can exhibit dramatically different biological activities and pharmacological properties.

Mechanism of Action

The mechanism of action of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride in biological systems involves specific molecular interactions facilitated by its functional groups.

Molecular Interactions

The compound can interact with biological targets through:

-

Hydrogen bonding via the carbamate and amine functional groups

-

Hydrophobic interactions through the benzyl moiety

-

Ionic interactions via the protonated amine salt

-

Stereochemical recognition at the chiral center

These interactions enable the compound to bind to enzyme active sites, protein pockets, and other biological targets with specificity.

Enzyme Interactions

In enzymatic systems, the compound can function as:

-

An inhibitor through competitive binding to active sites

-

A substrate for certain enzymes (particularly hydrolases)

-

A modulator of protein-protein interactions

-

A probe for investigating the stereoselectivity of enzymatic reactions

The carbamate functional group plays a critical role in many of these interactions, as it can mimic peptide bonds and engage in similar molecular recognition events.

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride, a comparative analysis with structurally related compounds provides valuable insights.

Structural Analogs

The following table compares benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride with related compounds:

Reactivity Differences

The reactivity profiles of these compounds differ in several key aspects:

-

Deprotection conditions: Benzyl carbamates are typically cleaved by hydrogenolysis, while tert-butyl carbamates require acidic conditions

-

Nucleophilicity: The primary amine in benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride is more nucleophilic than the hydroxyl group in the hydroxyl analog

-

Hydrogen bonding capability: The amino group forms stronger hydrogen bonds as a donor compared to hydroxyl groups

-

Salt formation: The amine functionality readily forms stable salts, enhancing water solubility

These differences in reactivity provide chemists with options for selective manipulations in complex synthetic sequences.

Biological Activity

Benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride and structurally related compounds exhibit various biological activities that have been investigated in research settings.

Enzyme Inhibition

Compounds containing carbamate functionalities similar to benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride have demonstrated enzyme inhibitory properties. For example, amino acid-sulfonamide conjugates, which share some structural similarities, have shown potent inhibitory activity against human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, hCA VA, and hCA XII .

Some of these inhibitors demonstrate activity at subnanomolar levels against hCA II, exhibiting more effective inhibitory properties than standard drugs like acetazolamide . This suggests that compounds with carbamate functionalities and chiral centers, like benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride, may possess similar enzyme inhibitory potential.

Structure-Activity Relationships

The biological activity of carbamate-containing compounds is influenced by several structural factors:

-

The nature of the protecting group (benzyl vs. tert-butyl)

-

Stereochemistry at the chiral center

-

The presence of additional functional groups (amine, hydroxyl)

-

The length and flexibility of the carbon chain

These structure-activity relationships provide valuable insights for the rational design of new bioactive compounds based on the benzyl (S)-(4-aminobutan-2-yl)carbamate scaffold.

Analytical Methods

Various analytical techniques are employed for the characterization and quality control of benzyl (S)-(4-aminobutan-2-yl)carbamate hydrochloride.

Spectroscopic Analysis

The compound can be characterized using:

-

NMR spectroscopy (¹H and ¹³C) for structural confirmation

-

Infrared (IR) spectroscopy for functional group identification

-

Mass spectrometry for molecular weight determination and fragmentation pattern analysis

Chromatographic Methods

Chromatographic techniques used for analysis include:

-

High-Performance Liquid Chromatography (HPLC) for purity determination

-

Chiral HPLC for enantiomeric excess (ee) determination

-

Gas Chromatography (GC) for volatile derivatives

-

Thin-Layer Chromatography (TLC) for reaction monitoring

As illustrated in related compounds, chiral HPLC can be performed using columns such as AD-H with hexane:isopropanol mobile phases to separate enantiomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume